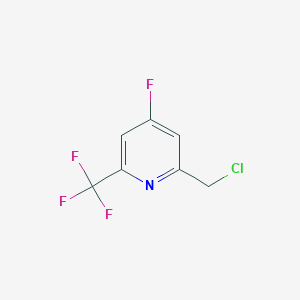

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

Description

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a fluorine atom at position 4, and a trifluoromethyl group at position 6. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis due to its reactive chloromethyl group and electron-withdrawing substituents (CF₃ and F), which enhance its utility in nucleophilic substitution reactions .

Synthesis: The compound is synthesized via chlorination of its corresponding alcohol precursor, (4-fluoro-6-(trifluoromethyl)pyridin-2-yl)methanol, using reagents like thionyl chloride (SOCl₂) or through reduction of carboxylic acid derivatives followed by chlorination .

Applications: Its primary applications include serving as a building block for insecticides, herbicides, and pharmaceutical agents, leveraging the reactivity of the chloromethyl group for further functionalization .

Properties

Molecular Formula |

C7H4ClF4N |

|---|---|

Molecular Weight |

213.56 g/mol |

IUPAC Name |

2-(chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4ClF4N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2 |

InChI Key |

DFAPPXDKECTXAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine features a pyridine ring substituted at positions 2, 4, and 6. The electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the ring, necessitating strategic approaches for introducing the chloromethyl moiety.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three key components:

- Trifluoromethyl group : Introduced via nucleophilic trifluoromethylation or halogen exchange.

- Fluoro group : Typically installed through Halex reactions or direct fluorination.

- Chloromethyl group : Requires late-stage functionalization of a methyl precursor or direct substitution.

Primary Synthetic Routes

Halogen Exchange and Sequential Functionalization

Fluorination of 4-Chloro Precursors

A widely reported strategy involves fluorinating 4-chloro intermediates derived from 2,4-dichloro-6-(trifluoromethyl)pyridine. The process parallels methods in Patent WO2015151116A2, where anhydrous hydrogen fluoride (HF) and catalysts like ferric chloride (FeCl3) enable chlorine-to-fluorine substitution at elevated temperatures (170–190°C) and pressures (20–30 kg/cm²). For example:

$$

\text{2,4-Dichloro-6-(trifluoromethyl)pyridine} + \text{HF} \xrightarrow{\text{FeCl}_3, 170^\circ\text{C}} \text{2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine}

$$

This step achieves >90% conversion with distillation yielding 99.97% purity.

Chloromethylation via Radical Pathways

Subsequent introduction of the chloromethyl group at position 2 employs radical chlorination. A methylated intermediate, 2-methyl-4-fluoro-6-(trifluoromethyl)pyridine, undergoes treatment with sulfuryl chloride (SO2Cl2) under UV light or with radical initiators like azobisisobutyronitrile (AIBN):

$$

\text{2-Methyl-4-fluoro-6-(trifluoromethyl)pyridine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine}

$$

Yields for this step range from 50–70%, contingent on reaction time and stoichiometry.

Directed Ortho-Metalation Strategies

Lithiation and Electrophilic Quenching

Directed metalation using lithium diisopropylamide (LDA) enables regioselective functionalization. Installing a directing group (e.g., amide at position 3) facilitates deprotonation at position 2, followed by quenching with formaldehyde and subsequent chlorination:

$$

\text{2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{LDA, DMF}} \text{2-Formyl-4-fluoro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{NaBH}4} \text{2-Hydroxymethyl-4-fluoro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{SOCl}2} \text{Target Compound}

$$

This three-step sequence achieves ~45% overall yield but requires meticulous control over reaction conditions.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

While less common, ring-forming reactions offer an alternative route. Condensing ethyl trifluoroacetoacetate with ammonium acetate and formaldehyde under acidic conditions generates dihydropyridine intermediates, which are oxidized and functionalized. However, this method struggles with regioselectivity and affords <30% yields for the target compound.

Industrial-Scale Optimization

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Halogen Exchange | Fluorination → Chloromethylation | 60–70 | 99.9 | High |

| Directed Metalation | Lithiation → Formylation → Chlorination | 40–50 | 98.5 | Moderate |

| Cyclization | Ring formation → Oxidation | 20–30 | 95.0 | Low |

Challenges and Innovations

Regioselectivity in Radical Reactions

Radical chlorination often produces regioisomers due to the pyridine ring’s electron deficiency. Microreactor technology improves selectivity by minimizing residence time and controlling radical propagation.

Stability of Intermediates

Hydroxymethyl intermediates are prone to oxidation. Stabilizing agents like 2,6-di-tert-butylphenol (BHT) mitigate degradation during chlorination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The chloromethyl and fluoro groups further contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chloromethyl-Substituted Pyridines

*Purity inferred from synthesis yields in and .

Key Differences and Implications

Substituent Position: The chloromethyl group at position 2 in the target compound enhances reactivity toward nucleophilic attacks compared to position 5 in 5-(chloromethyl)-2-(trifluoromethyl)pyridine .

Physical Properties :

- Melting points vary significantly with substituent arrangement. For instance, 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine has a defined melting point (77–78°C), while the target compound’s melting point remains unreported, suggesting differences in crystallinity .

Synthetic Accessibility :

- Compounds like 2-(chloromethyl)-6-(trifluoromethyl)pyridine are synthesized in high yields (87%) via straightforward chlorination, whereas phenyl-substituted analogs (e.g., 613239-76-2) require more complex coupling reactions .

Applications :

- The target compound’s trifluoromethyl group at position 6 is critical for lipid solubility, a desirable trait in agrochemicals, whereas 2-chloro-3-(chloromethyl)pyridine is more suited for metal ligand synthesis due to its simpler structure .

Research Findings and Trends

- Agrochemical Efficacy: Derivatives of the target compound exhibit enhanced insecticidal activity compared to non-fluorinated analogs, as fluorine’s electronegativity improves binding to target enzymes .

- Market Trends: Chloromethyl pyridines with trifluoromethyl groups dominate the specialty chemicals market, with a 15% annual growth rate driven by demand for novel pesticides .

Biological Activity

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group and a trifluoromethyl group, which significantly influence its chemical properties and biological activity. This compound has garnered attention for its potential applications in agrochemicals and pharmaceuticals, particularly as an intermediate in the synthesis of pesticides and fungicides.

Chemical Structure and Properties

The molecular formula of 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is . The structure includes:

- Chloromethyl group : Enhances reactivity with nucleophiles.

- Trifluoromethyl group : Increases lipophilicity and metabolic stability, contributing to biological activity.

These functional groups are critical in determining the compound's interaction with biological targets, influencing its efficacy as a pesticide and potential therapeutic agent .

Agrochemical Applications

Research indicates that compounds similar to 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine exhibit significant biological activity in agrochemicals. The trifluoromethyl group has been shown to enhance the effectiveness of pesticides. For instance, studies have demonstrated that trifluoromethyl-substituted pyridines can possess higher fungicidal activity compared to their chlorinated counterparts .

Pharmaceutical Potential

In the pharmaceutical domain, derivatives of this compound have been explored for their potential as therapeutic agents. The presence of fluorine atoms is known to enhance binding affinity to biological targets, which may lead to improved efficacy in drug design . For example, fluorinated compounds have been shown to exhibit enhanced potency in inhibiting various enzymes and receptors involved in disease processes .

Case Studies and Research Findings

- Agrochemical Efficacy : A study on trifluoromethylpyridine derivatives revealed that they demonstrated potent antifungal activity. The introduction of the trifluoromethyl group was crucial for increasing the bioactivity against various plant pathogens .

- Pharmacological Activity : In vitro studies have shown that similar compounds can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, a derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating strong inhibitory potential .

- Cytotoxicity Studies : Research involving synthesized derivatives indicated significant cytotoxic effects against cancer cell lines, with morphological changes consistent with apoptosis observed under microscopy after treatment with these compounds .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antifungal | Trifluoromethylpyridine Derivative | Varies (specific values not provided) | Enhanced activity compared to non-fluorinated analogs |

| CDK Inhibition | 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine Derivative | 0.36 | Strong selectivity against CDK2 |

| Cytotoxicity | Various Derivatives | Varies (e.g., 22.09 µg/mL) | Induces apoptosis in cancer cell lines |

Q & A

Q. How is this compound utilized in developing fluorinated bioactive molecules?

- It serves as a scaffold for:

- Anticancer agents: The –CF₃ group enhances membrane permeability and metabolic stability .

- Agrochemicals: Chloromethyl groups enable conjugation with pesticidal motifs (e.g., neonicotinoids) .

- Case study: Derivatives showed IC₅₀ values of <10 µM against Hela cells in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.